What is Nelfinavir-d4 and its primary use in research?
What is Nelfinavir-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir-d4 is the deuterated analog of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1] The strategic replacement of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders Nelfinavir-d4 an invaluable tool in pharmacokinetic and metabolic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Nelfinavir in biological matrices using mass spectrometry-based techniques.[1] This technical guide provides an in-depth overview of Nelfinavir-d4, including its physicochemical properties, a detailed experimental protocol for its use in quantitative analysis, and an exploration of the signaling pathways influenced by its non-deuterated counterpart, Nelfinavir.
Data Presentation
The following tables summarize the key quantitative data for Nelfinavir-d4 and its non-deuterated form, Nelfinavir.
Table 1: Physicochemical Properties of Nelfinavir-d4
| Property | Value |
| Molecular Formula | C₃₂H₄₁D₄N₃O₄S |
| Molecular Weight | 571.81 g/mol |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Source: Commercial supplier data.
Table 2: Physicochemical Properties of Nelfinavir
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₃O₄S |
| Molecular Weight | 567.79 g/mol |
| CAS Number | 159989-64-7 |
| Appearance | White to off-white powder |
| Melting Point | 126-131 °C |
| Solubility | Soluble in Methanol, Ethanol, and DMSO |
Source: PubChem and commercial supplier data.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Nelfinavir in human plasma using Nelfinavir-d4 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions.
Materials and Reagents
-
Nelfinavir analytical standard
-
Nelfinavir-d4 internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
HPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Prepare a stock solution of Nelfinavir-d4 (internal standard) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Spike plasma samples: To 100 µL of human plasma in a 96-well plate, add 10 µL of the working internal standard solution (Nelfinavir-d4).
-
Precipitate proteins: Add 300 µL of cold acetonitrile to each well.
-
Mix thoroughly: Vortex the plate for 2 minutes at high speed.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer supernatant: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate to dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analyze by LC-MS/MS: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nelfinavir: m/z 568.3 → 330.2
-
Nelfinavir-d4: m/z 572.3 → 334.2
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
-
Data Analysis
-
Quantification: The concentration of Nelfinavir in the plasma samples is determined by calculating the peak area ratio of the analyte (Nelfinavir) to the internal standard (Nelfinavir-d4).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of a series of known concentrations of Nelfinavir (spiked into blank plasma) against their corresponding concentrations. The concentration of Nelfinavir in the unknown samples is then interpolated from this curve.
Signaling Pathways and Mechanisms of Action
Nelfinavir, the non-deuterated parent compound of Nelfinavir-d4, exerts its therapeutic effects through specific interactions with viral and cellular signaling pathways.
HIV-1 Protease Inhibition
The primary mechanism of action of Nelfinavir is the potent and specific inhibition of the HIV-1 protease enzyme.[2] This enzyme is crucial for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new infectious virions. By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3]
Caption: Nelfinavir's inhibition of HIV-1 protease.
Off-Target Effects: PI3K/Akt Pathway and Unfolded Protein Response
In addition to its antiviral activity, Nelfinavir has been shown to exhibit anti-cancer properties through its effects on cellular signaling pathways. Two key mechanisms are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the induction of the Unfolded Protein Response (UPR).
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Nelfinavir has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.
The Unfolded Protein Response is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Nelfinavir can induce ER stress, leading to the activation of the UPR. Prolonged UPR activation can trigger apoptosis (programmed cell death), providing another mechanism for its anti-cancer activity.
Caption: Nelfinavir's off-target anticancer mechanisms.
Synthesis of Nelfinavir-d4
Conclusion
Nelfinavir-d4 is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the precise and accurate quantification of Nelfinavir, a vital antiretroviral drug. Furthermore, the study of Nelfinavir's mechanisms of action continues to reveal novel insights into both viral replication and cellular signaling pathways, with potential implications for the development of new therapeutic strategies. This technical guide provides a comprehensive overview of Nelfinavir-d4, empowering researchers to effectively utilize this important molecule in their studies.
